![molecular formula C10H16N4OS B11871065 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[55]undecane is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the spiro compound family, which is characterized by a unique arrangement of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then incorporated into the spiro structure through subsequent reactions. The reaction conditions often include the use of solvents such as acetone and the presence of catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with various molecular targets. The thiadiazole ring can bind to DNA, disrupting its replication and transcription processes. This interaction can inhibit the growth of bacterial and cancer cells. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler compound with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct properties and applications.
1,2,5-Thiadiazole:
Uniqueness
8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that simpler thiadiazole derivatives cannot, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H16N4OS |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
8-(1,3,4-thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H16N4OS/c1-2-10(6-11-3-5-15-10)7-14(4-1)9-13-12-8-16-9/h8,11H,1-7H2 |
InChI Key |
ZNZRLCPVUDQZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCCO2)CN(C1)C3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


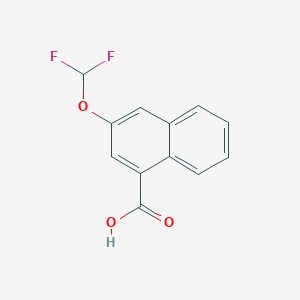
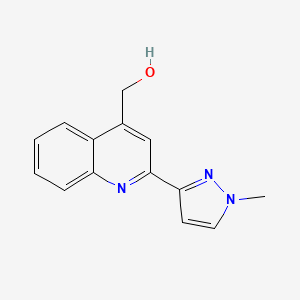

![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)
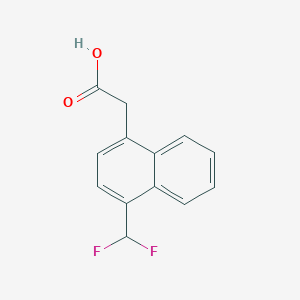
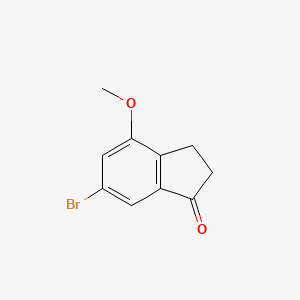
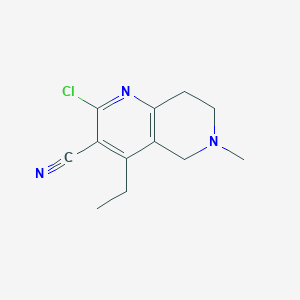
![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)



